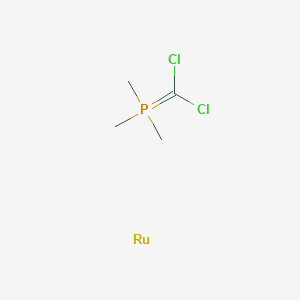
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane--ruthenium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1): is a complex organometallic compound that features a ruthenium center coordinated with a dichloromethylidene ligand and a trimethyl-lambda~5~-phosphane ligand
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) typically involves the reaction of a ruthenium precursor with dichloromethylidene and trimethyl-lambda~5~-phosphane ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, reducing the ruthenium center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Ligand substitution reactions typically involve the use of other phosphane ligands or halide ligands under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligand environments.
科学的研究の応用
Chemistry: In chemistry, (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and carbon-carbon bond formation reactions.
Biology: The compound has potential applications in biological research, particularly in the development of new drugs and therapeutic agents. Its unique coordination environment may allow for selective interactions with biological molecules.
Medicine: In medicine, the compound is being explored for its potential use in cancer therapy. Ruthenium-based compounds have shown promise as anticancer agents due to their ability to interact with DNA and induce cell death.
Industry: In industry, the compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用機序
The mechanism by which (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can alter the electronic and steric properties of the target molecules, leading to changes in their reactivity and function. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
類似化合物との比較
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–osmium (1/1): Similar to the ruthenium compound but with osmium as the central metal.
(Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–iridium (1/1): Similar to the ruthenium compound but with iridium as the central metal.
Uniqueness: The uniqueness of (Dichloromethylidene)(trimethyl)-lambda~5~-phosphane–ruthenium (1/1) lies in its specific coordination environment and the properties imparted by the ruthenium center. Compared to its osmium and iridium analogs, the ruthenium compound may exhibit different reactivity and stability, making it suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
496834-19-6 |
|---|---|
分子式 |
C4H9Cl2PRu |
分子量 |
260.1 g/mol |
IUPAC名 |
dichloromethylidene(trimethyl)-λ5-phosphane;ruthenium |
InChI |
InChI=1S/C4H9Cl2P.Ru/c1-7(2,3)4(5)6;/h1-3H3; |
InChIキー |
HHZWBHDUPWUIKX-UHFFFAOYSA-N |
正規SMILES |
CP(=C(Cl)Cl)(C)C.[Ru] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


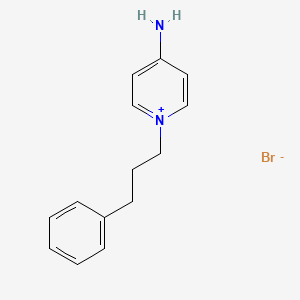
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)
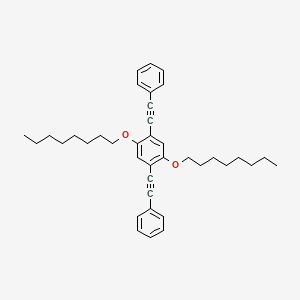
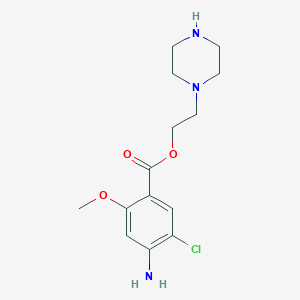
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
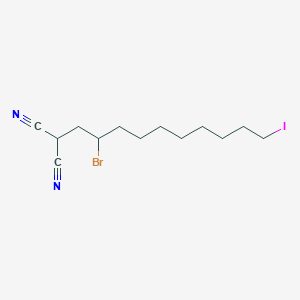
![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)
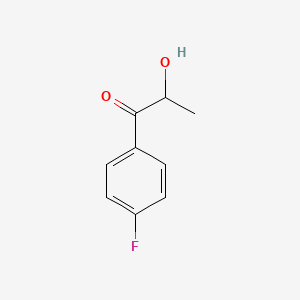
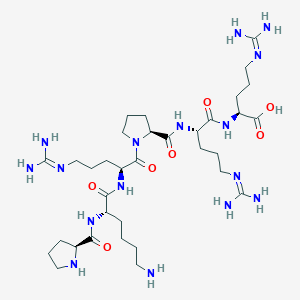
![5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12577100.png)
![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
